4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl-
Overview
Description
4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- is a heterocyclic organic compound. It features a pyridinone ring substituted with hydroxy and hydroxypropyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-hydroxy-4-pyridone with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinone ring can be reduced to form piperidone derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-hydroxy-1-(3-oxopropyl)-2-methyl-4(1H)-pyridinone, while reduction could produce 3-hydroxy-1-(3-hydroxypropyl)-2-methylpiperidone.
Scientific Research Applications
4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-1-(3-hydroxypropyl)-2-methyl- involves its interaction with various molecular targets. The hydroxy and hydroxypropyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinolin-4(1H)-one: Similar in structure but with a quinoline ring instead of a pyridinone ring.
3-Hydroxy-1H-pyridin-4-one: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
Properties
IUPAC Name |
3-hydroxy-1-(3-hydroxypropyl)-2-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7-9(13)8(12)3-5-10(7)4-2-6-11/h3,5,11,13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTICZXVUWMKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241786 | |
Record name | CP 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95215-51-3 | |
Record name | CP 41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095215513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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